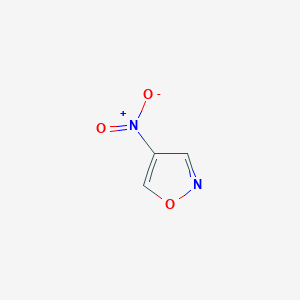

4-Nitroisoxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLMLGQOFWRRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462533 | |

| Record name | 4-NITROISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-13-7 | |

| Record name | 4-NITROISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Nitroisoxazole-Based Energetic Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and energetic properties of a novel class of biheterocyclic energetic materials based on the 4-nitroisoxazole scaffold. The information presented is compiled from the seminal work in this area, offering a comprehensive resource for professionals in the field of energetic materials and synthetic chemistry. These materials exhibit a favorable combination of high thermal stability, good densities, and powerful detonation performance, making them promising candidates for future applications.

Core Synthesis Strategy: [3+2] Cycloaddition

The fundamental approach to constructing the this compound core involves a [3+2] cycloaddition reaction. This key step utilizes nitrile oxides, generated in situ from chloroximes, which react with 1-dimethylamino-2-nitroethylene. This method allows for the regioselective formation of the desired this compound ring system, which serves as the foundational block for this series of energetic compounds.

A variety of functionalities can be introduced by modifying the starting chloroxime, enabling the synthesis of a range of this compound derivatives with tailored properties. Subsequent chemical transformations, such as nitration or the introduction of an azo bridge, further enhance the energetic characteristics of the final compounds.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final energetic materials incorporating the this compound scaffold.

General Materials and Methods

All reagents and solvents were of analytical grade and used as received unless otherwise specified. NMR spectra were recorded on Bruker spectrometers (at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C). IR spectra were recorded on a Bruker ALPHA-T FT-IR spectrometer. Elemental analyses were performed on a PerkinElmer 2400 Series II CHNS/O Analyzer. Thermal stability was determined using differential scanning calorimetry (DSC).

Synthesis of 3-(Aminofurazanyl)-4-nitroisoxazole (3)

To a solution of aminofurazanyl chloroxime (2) in a suitable solvent, 1-dimethylamino-2-nitroethylene (1) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-(Aminofurazanyl)-4-nitroisoxazole (3).

Synthesis of 3-(Nitrofurazanyl)-4-nitroisoxazole (4)

3-(Aminofurazanyl)-4-nitroisoxazole (3) is dissolved in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period while maintaining the low temperature. After the reaction is complete, the mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 3-(Nitrofurazanyl)-4-nitroisoxazole (4).

Synthesis of Azo-bis[3-(4-nitroisoxazolyl)furazan] (5)

A solution of 3-(Aminofurazanyl)-4-nitroisoxazole (3) in an appropriate solvent is treated with an oxidizing agent, such as potassium permanganate, at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by quenching the excess oxidant, followed by extraction with a suitable organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to give the final product, Azo-bis[3-(4-nitroisoxazolyl)furazan] (5).

Tabulated Quantitative Data

The energetic and physicochemical properties of the synthesized this compound-based compounds are summarized in the table below for easy comparison.

| Compound | Molecular Formula | Density (g·cm⁻³) | Thermal Stability (°C, onset) | Detonation Velocity (km·s⁻¹) | Impact Sensitivity (J) | Friction Sensitivity (N) |

| 3 | C₅H₂N₆O₄ | 1.71 | 181 | 7.6 | >40 | >360 |

| 4 | C₅HN₇O₆ | 1.74 | 225 | 8.3 | 15 | 240 |

| 5 | C₁₀H₂N₁₂O₈ | 1.72 | 244 | 8.1 | >40 | >360 |

Visualizing Synthesis and Workflow

The following diagrams illustrate the key synthesis pathways and the general experimental workflow for the preparation and characterization of this compound-based energetic materials.

This guide provides a foundational understanding of the synthesis and properties of this compound-based energetic materials. For further details, including full characterization data and computational results, readers are encouraged to consult the primary research literature on this topic.

Physicochemical Properties of 3,5-dimethyl-4-nitroisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 3,5-dimethyl-4-nitroisoxazole. This versatile heterocyclic compound serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and other functional molecules. This document consolidates key data, outlines detailed experimental protocols, and visualizes its synthetic applications to support ongoing research and development efforts.

Introduction

3,5-dimethyl-4-nitroisoxazole is a substituted isoxazole characterized by the presence of two methyl groups at positions 3 and 5, and a nitro group at position 4 of the isoxazole ring. Its unique electronic and structural features make it a reactive and versatile intermediate in a variety of chemical transformations. This guide details its fundamental physicochemical characteristics, provides a detailed protocol for its synthesis, and explores its applications in synthetic chemistry, including its role as a precursor to biologically active molecules.

Physicochemical Properties

The key physicochemical properties of 3,5-dimethyl-4-nitroisoxazole are summarized in the tables below, providing a ready reference for experimental design and computational modeling.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 67-69 °C | [1] |

| Boiling Point | 241.4 °C | [1] |

| Density | 1.293 g/cm³ | [1] |

| Flash Point | 99.8 °C | [1] |

| Refractive Index | 1.509 | [1] |

Table 2: Solubility and Partitioning

| Property | Value | Reference(s) |

| Solubility | Soluble in Methanol | [1] |

| pKa (Predicted) | -3.68 ± 0.28 | [1] |

Experimental Protocols

Synthesis of 3,5-dimethyl-4-nitroisoxazole

The primary synthetic route to 3,5-dimethyl-4-nitroisoxazole involves the direct nitration of 3,5-dimethylisoxazole. Several nitrating agents can be employed for this transformation.[2][3]

Reaction Scheme:

Caption: Synthesis of 3,5-dimethyl-4-nitroisoxazole via nitration.

Detailed Protocol (Method A: Nitric Acid/Trifluoroacetic Anhydride): [3]

-

Materials:

-

3,5-dimethylisoxazole

-

Nitric acid (concentrated)

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylisoxazole in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride to the cooled solution while maintaining the temperature at 0 °C.

-

To this mixture, add a solution of concentrated nitric acid in dichloromethane dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-dimethyl-4-nitroisoxazole. A 72% yield has been reported for this method.[3]

-

Spectroscopic Characterization

The identity and purity of 3,5-dimethyl-4-nitroisoxazole can be confirmed by various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]

-

¹H NMR (Proton NMR):

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Signals: Two singlets corresponding to the two methyl groups at positions 3 and 5 of the isoxazole ring. The exact chemical shifts will depend on the solvent used.

-

-

¹³C NMR (Carbon-13 NMR):

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Signals: Signals corresponding to the two methyl carbons, the two quaternary carbons of the isoxazole ring, and the carbon bearing the nitro group.

-

3.2.2. Infrared (IR) Spectroscopy [6]

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film.

-

Expected Characteristic Peaks:

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

-

C-H stretching and bending vibrations from the methyl groups.

-

C=N and C-O stretching vibrations characteristic of the isoxazole ring.

-

3.2.3. Mass Spectrometry (MS) [6]

-

Ionization Method: Electron Ionization (EI) is a common method.

-

Expected Fragmentation: The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions resulting from the loss of methyl groups, the nitro group, and other fragments from the isoxazole ring.

Reactivity and Synthetic Applications

3,5-dimethyl-4-nitroisoxazole is a versatile building block in organic synthesis, primarily due to the reactivity conferred by the nitro group and the methyl groups on the isoxazole ring.

Role in Michael Addition Reactions

The methyl group at the 5-position can be deprotonated to form a nucleophile that can participate in Michael addition reactions. This reactivity has been exploited in the synthesis of various complex molecules.

Caption: Synthetic pathway involving Michael addition of 3,5-dimethyl-4-nitroisoxazole.

Precursor for Biologically Active Molecules

While 3,5-dimethyl-4-nitroisoxazole itself has limited reported direct biological activity, its derivatives have shown promise. For instance, derivatives of the parent 3,5-dimethylisoxazole scaffold have been synthesized and evaluated as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[7] This highlights the potential of 3,5-dimethyl-4-nitroisoxazole as a starting material for the development of novel therapeutics.

Caption: Role of the 3,5-dimethylisoxazole scaffold in developing BRD4 inhibitors.

Safety and Handling

3,5-dimethyl-4-nitroisoxazole should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

3,5-dimethyl-4-nitroisoxazole is a valuable and versatile chemical entity with well-defined physicochemical properties. The synthetic protocols outlined in this guide provide a reliable means for its preparation, and its demonstrated reactivity opens avenues for the synthesis of a wide range of complex organic molecules. Its utility as a precursor for compounds with potential therapeutic applications, such as BRD4 inhibitors, underscores its importance for researchers in medicinal chemistry and drug development. This guide serves as a comprehensive resource to facilitate further exploration and application of this important isoxazole derivative.

References

- 1. 3,5-DIMETHYL-4-NITROISOXAZOLE CAS#: 1123-49-5 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

[3+2] cycloaddition reaction for 4-nitro-3-phenylisoxazole synthesis

An In-depth Technical Guide on the [3+2] Cycloaddition Reaction for the Synthesis of 4-nitro-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the [3+2] cycloaddition reaction for the synthesis of 4-nitro-3-phenylisoxazole, a key scaffold in the development of novel therapeutic agents. This document outlines the underlying reaction mechanism, optimized experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction: The Significance of Isoxazoles and [3+2] Cycloaddition

The isoxazole ring is a privileged five-membered heterocyclic motif frequently found in a wide array of biologically active compounds and approved drugs. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. The unique electronic and steric properties of the isoxazole core make it an attractive scaffold for designing novel therapeutic agents.

Among the various synthetic strategies to construct the isoxazole ring, the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands out as one of the most efficient and versatile methods.[1][2][3] This reaction involves the combination of a 1,3-dipole (such as a nitrile oxide) and a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring.[4] The synthesis of 4-nitro-3-phenylisoxazole derivatives via this pathway has been shown to yield compounds with potent antibacterial activities.[1][2][5]

Reaction Mechanism and Synthesis Overview

The synthesis of 4-nitro-3-phenylisoxazole via a [3+2] cycloaddition reaction proceeds through the in situ generation of a nitrile oxide from a substituted benzaldehyde oxime. This nitrile oxide then reacts with a nitro-containing dipolarophile to yield the target isoxazole.

A plausible mechanism for this reaction involves a few key steps.[1][2] Initially, the benzaldehyde oxime is chlorinated by an activating agent like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride intermediate. This intermediate is then dehydrochlorinated by a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to generate the highly reactive nitrile oxide. Finally, the nitrile oxide undergoes a [3+2] cycloaddition with a suitable nitroalkene, such as dimethyl-(2-nitrovinyl)-amine, to afford the 4-nitro-3-phenylisoxazole product.[1][2] The regioselectivity of this cycloaddition is governed by the nucleophilic attack of the oxygen atom from the nitrile oxide moiety on the electrophilic 2-position of the nitroalkene.[1][2]

References

- 1. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Blueprint of Novel 4-Nitroisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a nitro group at the 4-position of the isoxazole ring can significantly modulate the molecule's electronic properties and biological activity, leading to the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic characterization of a series of novel 4-nitroisoxazole derivatives, offering a comprehensive resource for researchers engaged in the synthesis, analysis, and application of these promising compounds. The methodologies and data presented herein are crucial for the unambiguous structural elucidation and quality control essential in drug discovery and development.

Experimental Protocols

Detailed experimental procedures are fundamental for the reproducibility of scientific findings. The following sections outline the methodologies for the synthesis and spectroscopic analysis of this compound derivatives.

General Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

A common and effective method for the synthesis of 4-nitro-3-phenylisoxazole derivatives is through a [3+2] cycloaddition reaction.[1][2][3] A general procedure involves the reaction of a substituted phenyloxime with a nitro-containing dienophile.

Materials:

-

Substituted benzaldehyde oxime (1.0 mmol)

-

Dimethyl-(2-nitrovinyl)-amine (1.2 mmol)

-

N-Chlorosuccinimide (NCS) (2.0 mmol)

-

Triethylamine (TEA) (1.0 mmol)

-

N,N-Dimethylformamide (DMF) (6 mL)

Procedure:

-

To a solution of the substituted benzaldehyde oxime in DMF, triethylamine is added, and the mixture is stirred at room temperature.

-

N-Chlorosuccinimide is added to the mixture, which is then stirred for a designated period.

-

Dimethyl-(2-nitrovinyl)-amine is subsequently added, and the reaction is allowed to proceed at 25 °C for 6 hours.[2]

-

Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-nitro-3-phenylisoxazole derivative.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker MR-500, operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei.

-

Data Acquisition: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data are typically reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

-

Instrumentation: A high-resolution FTIR spectrometer is used.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹). For nitroaromatic compounds, characteristic bands for the nitro group are expected.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular weight and elemental composition of the synthesized compounds.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: An ESI (Electrospray Ionization) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF) is commonly used.

-

Data Acquisition: The instrument is calibrated with a known standard to ensure high mass accuracy. The data is reported as the mass-to-charge ratio (m/z).

Data Presentation

The following tables summarize the spectroscopic data for a selection of novel this compound derivatives.

Table 1: ¹H NMR Spectroscopic Data for Selected 4-Nitro-3-phenylisoxazole Derivatives in CDCl₃

| Compound | Ar-H (δ, ppm) | Isoxazole-H (δ, ppm) | Other Protons (δ, ppm) |

| 5o | 7.50-7.65 (m, 5H) | 8.60 (s, 1H) | - |

| 5p | 7.30 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H) | 8.58 (s, 1H) | 2.45 (s, 3H, -CH₃) |

| 5q | 7.05 (d, J=8.5 Hz, 2H), 7.60 (d, J=8.5 Hz, 2H) | 8.55 (s, 1H) | 3.90 (s, 3H, -OCH₃) |

| 5r | 7.70 (d, J=8.0 Hz, 2H), 7.80 (d, J=8.0 Hz, 2H) | 8.65 (s, 1H) | - |

Table 2: ¹³C NMR Spectroscopic Data for Selected 4-Nitro-3-phenylisoxazole Derivatives in CDCl₃

| Compound | Ar-C (δ, ppm) | Isoxazole-C (δ, ppm) | Other Carbons (δ, ppm) |

| 5o | 128.5, 129.3, 130.8, 131.5 | 118.2, 155.4, 158.9 | - |

| 5p | 125.8, 129.5, 130.0, 142.0 | 118.0, 155.2, 158.8 | 21.6 (-CH₃) |

| 5q | 114.5, 120.2, 130.5, 162.0 | 117.8, 155.0, 158.7 | 55.6 (-OCH₃) |

| 5r | 124.0, 130.0, 134.5, 149.0 | 118.5, 155.8, 158.5 | - |

Table 3: FT-IR and HRMS Data for Selected 4-Nitro-3-phenylisoxazole Derivatives

| Compound | FT-IR (cm⁻¹) - Key Bands | HRMS (m/z) [M+H]⁺ Calculated | HRMS (m/z) [M+H]⁺ Found |

| 5o | 1525 (NO₂ asym), 1350 (NO₂ sym), 1600 (C=N) | 205.0502 | 205.0505 |

| 5p | 1528 (NO₂ asym), 1348 (NO₂ sym), 1605 (C=N) | 219.0659 | 219.0662 |

| 5q | 1526 (NO₂ asym), 1352 (NO₂ sym), 1608 (C=N) | 235.0608 | 235.0611 |

| 5r | 1530 (NO₂ asym), 1345 (NO₂ sym), 1598 (C=N) | 250.0353 | 250.0356 |

Note: The data presented in the tables are representative examples and may vary slightly based on the specific instrumentation and experimental conditions.

Visualization of Key Processes

Diagrams created using the DOT language illustrate the fundamental structure and analytical workflow for the characterization of novel this compound derivatives.

References

- 1. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of 3-methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the reactivity of 3-methyl-4-nitro-5-styrylisoxazoles with sulfur-based nucleophiles. These isoxazole derivatives serve as potent Michael acceptors, undergoing efficient 1,6-thia-Michael addition reactions with a variety of thiols. This reactivity profile allows for the synthesis of a range of functionalized isoxazole-containing sulfides, which can be further oxidized to the corresponding sulfones. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols for key transformations, and quantitative data to support the synthetic utility of these reactions. The methodologies described herein are relevant for the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery, given the prevalence of the isoxazole core in pharmacologically active compounds.

Introduction

The isoxazole ring is a key structural motif in a multitude of biologically active compounds. Consequently, the development of robust synthetic methodologies for the functionalization of isoxazoles is of significant interest to the scientific community. The 3-methyl-4-nitro-5-styrylisoxazole scaffold has emerged as a versatile building block in organic synthesis. The presence of the electron-withdrawing 4-nitro group, in conjugation with the styryl moiety, activates the exocyclic double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.

This guide focuses on the reaction of 3-methyl-4-nitro-5-styrylisoxazoles with sulfur nucleophiles (S-nucleophiles), which primarily proceed via a 1,6-thia-Michael addition pathway. This reaction provides a reliable method for the formation of carbon-sulfur bonds, leading to the synthesis of isoxazole-containing sulfides and their corresponding sulfones.

Reaction with S-Nucleophiles: 1,6-Thia-Michael Addition

The reaction of 3-methyl-4-nitro-5-styrylisoxazoles with thiols is characterized as a 1,6-thia-Michael addition. This conjugate addition is facilitated by the extended conjugation of the styryl system and the strong electron-withdrawing nature of the nitro group on the isoxazole ring.

The general reaction scheme is as follows:

Caption: General scheme of the 1,6-thia-Michael addition.

This reaction can be catalyzed by bases, such as piperidine, or by more sophisticated organocatalysts for asymmetric transformations.

Base-Catalyzed 1,6-Thia-Michael Addition

A straightforward and efficient method for the synthesis of isoxazole-containing sulfides involves a base-catalyzed 1,6-thia-Michael addition of thiols to 3-methyl-4-nitro-5-styrylisoxazoles. Piperidine has been shown to be an effective catalyst for this transformation.[1]

Experimental Protocol: General Procedure for Piperidine-Catalyzed 1,6-Thia-Michael Addition [1]

-

To a solution of the 3-methyl-4-nitro-5-styrylisoxazole (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added the thiol (1.2 mmol).

-

Piperidine (0.1 mmol, 10 mol%) is then added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired isoxazole-containing sulfide.

Asymmetric 1,6-Thia-Michael Addition

For the synthesis of chiral isoxazole-containing sulfides, an enantioselective 1,6-Michael addition can be employed using a bifunctional organocatalyst. Takemoto's thiourea catalyst has been successfully utilized for the asymmetric addition of arylthiols to 3-methyl-4-nitro-5-alkenyl-isoxazoles, affording the products in high yields and with high enantioselectivities.[2][3]

Experimental Protocol: General Procedure for Asymmetric 1,6-Thia-Michael Addition using Takemoto's Catalyst [2][3]

-

In a reaction vessel, the 3-methyl-4-nitro-5-alkenyl-isoxazole (0.2 mmol) and Takemoto's thiourea catalyst (0.02 mmol, 10 mol%) are dissolved in a suitable solvent (e.g., toluene, 1.0 mL).

-

The arylthiol (0.24 mmol) is then added to the mixture.

-

The reaction is stirred at the specified temperature (e.g., room temperature or below) for the required time, with progress monitored by TLC.

-

After the reaction is complete, the solvent is removed in vacuo.

-

The residue is purified by flash column chromatography on silica gel to yield the optically active chiral sulfur compound.

Synthesis of Isoxazole-Containing Sulfones

The isoxazole-containing sulfides obtained from the Michael addition can be readily oxidized to the corresponding sulfones. This transformation is typically achieved using common oxidizing agents.

References

One-Pot Synthesis of 4-Nitro-3-Phenylisoxazole from Cinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the one-pot synthesis of 4-nitro-3-phenylisoxazole, a molecule of interest in medicinal chemistry and materials science. The primary focus is on the direct conversion of cinnamyl alcohol to the target compound, with detailed experimental protocols and comparative analysis of alternative synthetic routes.

Introduction

The isoxazole ring is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The 4-nitro-3-phenylisoxazole derivative, in particular, has garnered attention for its potential applications. This document outlines a straightforward and efficient one-pot synthesis from readily available cinnamyl alcohol, offering a significant advantage over multi-step alternatives.

One-Pot Synthesis from Cinnamyl Alcohol

A direct, one-pot synthesis of 4-nitro-3-phenylisoxazole from cinnamyl alcohol has been reported, providing a streamlined approach to this valuable compound.[1][2] This method involves the treatment of cinnamyl alcohol with sodium nitrite in acetic acid.

Reaction Scheme

The overall transformation is depicted below:

Caption: Overall reaction for the one-pot synthesis.

Proposed Reaction Mechanism

The proposed mechanism for this one-pot synthesis is a complex cascade of reactions.[1] It is theorized that the reaction proceeds through the formation of an intermediate, 3-phenylisoxazole (6), which is subsequently nitrated. The initial step is likely an addition of nitrous acid (formed in situ from sodium nitrite and acetic acid) to the cinnamyl alcohol (1), followed by dehydration to form the isoxazole ring. The resulting 3-phenylisoxazole then undergoes electrophilic nitration to yield the final product, 4-nitro-3-phenylisoxazole (4).

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Protocol

This protocol is based on the reported one-pot synthesis.[1]

Materials:

-

Cinnamyl alcohol

-

Glacial acetic acid

-

Saturated aqueous sodium nitrite solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of cinnamyl alcohol (1.0 eq) in glacial acetic acid, add a saturated aqueous solution of sodium nitrite (3.0 eq) dropwise.

-

Maintain the reaction temperature below 70 °C during the addition.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Dilute the reaction mixture with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product can be purified by column chromatography.

Quantitative Data

| Product | Yield |

| 4-Nitro-3-phenylisoxazole | N/A |

| 4-Phenyl-3-furoxanmethanol (co-product) | 40% |

Note: The yield for 4-nitro-3-phenylisoxazole was not explicitly reported in the primary literature.[1]

Experimental Workflow

References

The 4-Nitroisoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Guide for Drug Discovery & Development Professionals

The 4-nitroisoxazole moiety is a versatile and highly valuable scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique electronic properties, conferred by the electron-withdrawing nitro group on the isoxazole ring, make it a key pharmacophore in the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in antibacterial and anticancer research. Detailed experimental protocols and quantitative structure-activity relationship data are presented to aid researchers in the development of novel drugs based on this privileged core.

Synthesis of the this compound Scaffold

The construction of the this compound core and its derivatives is most commonly achieved through [3+2] cycloaddition reactions. This method involves the reaction of a nitrile oxide with an appropriate dipolarophile. For instance, polysubstituted 4-nitro-3-phenylisoxazole derivatives are efficiently synthesized by reacting substituted benzaldehyde oximes with (E)-N,N-dimethyl-2-nitroethen-1-amine in the presence of N-Chlorosuccinimide (NCS) and a base like triethylamine (TEA) in a solvent such as N,N-Dimethylformamide (DMF).

Another key synthetic strategy involves the condensation of 3,5-dimethyl-4-nitroisoxazole with various aromatic aldehydes. This reaction can be performed efficiently under solvent-free conditions using nano-titania (TiO2) as a recyclable catalyst to yield 3-methyl-4-nitro-5-styrylisoxazoles, which are crucial intermediates for more complex derivatives.[1]

dot

Caption: General synthetic workflows for this compound derivatives.

Therapeutic Applications of this compound Derivatives

The this compound scaffold has been successfully incorporated into molecules targeting a range of diseases, from bacterial infections to cancer and trypanosomiasis.

Antibacterial Activity

Derivatives of 4-nitro-3-phenylisoxazole have demonstrated significant potential as antibacterial agents, particularly against plant pathogenic bacteria.[2][3] Studies have shown that these compounds exhibit potent inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, as well as other plant pathogens like Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac).[2][3] The antibacterial efficacy of these compounds is often superior to that of commercially used agents like bismerthiazol.[2][3]

The following table summarizes the half-maximal effective concentration (EC50) values for a series of 4-nitro-3-phenylisoxazole derivatives against three plant pathogenic bacteria. The compounds are identified by their substituents on the 3-phenyl ring.

| Compound ID | R (Substituent) | EC50 vs Xoo (μg/mL) | EC50 vs Psa (μg/mL) | EC50 vs Xac (μg/mL) |

| 5o | H | 20.3 | 15.6 | 21.4 |

| 5p | 4-F | 18.5 | 11.7 | 19.5 |

| 5q | 4-Cl | 16.3 | 10.2 | 18.1 |

| 5r | 4-Br | 15.8 | 9.8 | 17.6 |

| 5s | 4-CH3 | 22.4 | 18.3 | 25.7 |

| 5t | 4-OCH3 | 25.1 | 20.1 | 28.3 |

| 5u | 3-Cl | 19.8 | 13.5 | 20.9 |

| 5v | 2-Cl | 21.1 | 14.8 | 23.2 |

| 5w | 2,4-diCl | 14.7 | 8.9 | 16.5 |

| Bismerthiazol | Positive Control | 78.6 | 65.4 | 82.1 |

| Data extracted from Zhang et al., RSC Advances, 2022.[2][3][4][5][6] |

Anticancer Activity: Dual GPX4 and MDM2 Inhibition

A highly promising application of the this compound scaffold is in the development of anticancer agents. Specific derivatives, namely nitroisoxazole-containing spiro[pyrrolidin-oxindole] compounds, have been identified as novel dual inhibitors of glutathione peroxidase 4 (GPX4) and mouse double minute 2 homolog (MDM2).[7]

-

GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[8][9] Inhibiting GPX4 makes cancer cells, especially therapy-resistant ones, vulnerable to ferroptosis.[9]

-

MDM2 is an E3 ubiquitin ligase that acts as a primary negative regulator of the p53 tumor suppressor.[10] By targeting p53 for degradation, MDM2 allows cancer cells to evade apoptosis and continue proliferating. Inhibiting the MDM2-p53 interaction restores p53 function, leading to cell cycle arrest and apoptosis.[9]

A dual inhibitor that simultaneously targets both GPX4 and MDM2 can induce cancer cell death through two distinct and synergistic mechanisms: ferroptosis and p53-mediated apoptosis. This dual-action approach holds significant promise for overcoming drug resistance in cancers like breast adenocarcinoma.[7]

dot

Caption: Dual inhibition of MDM2 and GPX4 by this compound derivatives.

While specific IC50 values for nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives are proprietary to the developing labs, studies on similar spiro-oxindole scaffolds demonstrate potent activity against breast cancer cell lines. For example, certain spiro[pyrrolidine-3,3′-oxindole] derivatives have shown IC50 values as low as 4.8 µM against the MCF-7 cell line. This highlights the potential of the spiro-oxindole framework as a potent anticancer scaffold.

| Compound Class | Target Cell Line | Reported Activity |

| Spiro[pyrrolidine-3,3′-oxindole] Derivatives | MCF-7 (Breast) | IC50 = 4.8 µM |

| Spiro[pyrrolidine-3,3′-oxindole] Derivatives | HCT116 (Colon) | IC50 = 3.9 µM |

| Data is representative of the spiro-oxindole class. |

Trypanocidal Activity

The this compound core has also been explored for its activity against parasites, specifically Trypanosoma cruzi, the agent responsible for Chagas disease. Certain derivatives have shown promising trypanocidal effects, particularly against the epimastigote form of the parasite, with compound 9 in one study showing an IC50 of 166 µM.[1] The mechanism is believed to involve the generation of oxidative stress due to the nitro group.[1][7]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature procedures.

General Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

This protocol is adapted from the [3+2] cycloaddition method.

-

Oxime Preparation: Dissolve the desired benzaldehyde (1 mmol) in ethanol, and add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Chlorination: In a separate flask, dissolve the synthesized benzaldehyde oxime (1 mmol) in DMF. Add N-Chlorosuccinimide (NCS) (2 mmol) and stir at 25 °C.

-

Cycloaddition: To the reaction mixture, add triethylamine (TEA) (1 mmol) followed by (E)-N,N-dimethyl-2-nitroethen-1-amine (1.2 mmol).

-

Reaction: Stir the mixture at 25 °C for 6 hours.

-

Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final 4-nitro-3-phenylisoxazole derivative.[2][3]

Synthesis of Spiro[pyrrolidin-oxindole] Derivatives

This protocol describes a 1,3-dipolar cycloaddition for creating the spiro-oxindole core.

-

Precursor Synthesis: Synthesize the required 3-methyl-4-nitro-5-styrylisoxazole by reacting 3,5-dimethyl-4-nitroisoxazole with a substituted benzaldehyde. Synthesize the required isatin imine by condensing a substituted isatin with an appropriate amine.[1][11]

-

Azomethine Ylide Generation: In a round-bottom flask, dissolve the isatin imine (1.0 mmol) and a secondary amino acid like sarcosine or L-proline (1.2 mmol) in a suitable solvent (e.g., methanol or acetonitrile).

-

Cycloaddition: Add the 3-methyl-4-nitro-5-styrylisoxazole dipolarophile (1.0 mmol) to the mixture.

-

Reaction: Reflux the mixture for 12-24 hours, monitoring progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like dichloromethane and wash with water. Dry the organic layer and purify the product via column chromatography to obtain the desired spiro[pyrrolidin-oxindole] derivative.

dot

Caption: A generalized workflow for synthesis and biological evaluation.

In Vitro Antibacterial Assay (Agar Well Diffusion Method)

-

Culture Preparation: Prepare a fresh inoculum of Xanthomonas oryzae pv. oryzae in Nutrient Broth and incubate at 28 °C to reach the mid-log phase (OD600 ≈ 0.5).

-

Plate Preparation: Spread the bacterial culture evenly onto the surface of a Mueller-Hinton agar plate.

-

Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

-

Compound Application: Prepare stock solutions of the test compounds in DMSO. Add a specific volume (e.g., 100 µL) of each compound dilution into the wells. Use a solvent control (DMSO) and a positive control (e.g., Streptomycin).

-

Incubation: Incubate the plates at 28 °C for 24-48 hours.

-

Measurement: Measure the diameter of the inhibition zone (in mm) around each well. A larger diameter indicates greater antibacterial activity.

In Vitro Anticancer Assay (MTT Assay for Cell Viability)

-

Cell Seeding: Seed MCF-7 human breast cancer cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle-treated control group (DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

GPX4 and MDM2 Inhibitor Screening Assays

-

GPX4 Inhibition Assay: These are typically coupled-enzyme assays. GPX4 activity is measured indirectly by monitoring the consumption of NADPH by glutathione reductase (GR).[12][13] The decrease in NADPH is measured by the change in absorbance at 340 nm. The assay kit from Cayman Chemical provides a detailed protocol for this purpose.[12]

-

MDM2-p53 Interaction Assay: This is often a fluorescence polarization (FP) or AlphaLISA® assay.[10][14][15] A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein. Inhibitors that disrupt the interaction cause a decrease in the polarization or AlphaLISA® signal. Commercial kits from providers like BPS Bioscience and Meso Scale Discovery offer standardized protocols.[10][14]

Conclusion

The this compound scaffold represents a highly promising and "privileged" structure in medicinal chemistry. Its synthetic accessibility and the potent, diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutics. The demonstrated efficacy of its derivatives as antibacterial agents and, notably, as dual-acting anticancer agents that induce both apoptosis and ferroptosis, underscores the vast potential of this core. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of novel clinical candidates based on the this compound framework.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mesoscale.com [mesoscale.com]

- 15. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Substituted Isoxazoles via Electrophilic Cyclization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] This five-membered heterocycle is present in drugs such as the anti-inflammatory agent Valdecoxib and the antipsychotic Risperidone.[2] The synthesis of highly substituted isoxazoles is therefore of significant interest to the drug development community. Among the various synthetic strategies, electrophilic cyclization of unsaturated oximes has emerged as a powerful and versatile method, offering mild reaction conditions and high regioselectivity.[1][3][4]

This technical guide provides a comprehensive overview of the synthesis of substituted isoxazoles via electrophilic cyclization, with a primary focus on the well-established methods utilizing 2-alkyn-1-one O-methyl oximes. It is designed to furnish researchers and scientists with the detailed information necessary to apply this methodology in their own synthetic endeavors.

Core Strategy: Electrophilic Cyclization of 2-Alkyn-1-one O-methyl Oximes

A robust and widely employed method for the synthesis of 3,5-disubstituted 4-halo(seleno)isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[1][5] This approach, pioneered by Larock and coworkers, utilizes various electrophiles such as iodine monochloride (ICl), molecular iodine (I₂), molecular bromine (Br₂), and phenylselenyl bromide (PhSeBr) to induce cyclization under mild conditions, affording the desired isoxazoles in good to excellent yields.[1][5]

The general workflow for this synthetic approach can be visualized as a three-step process starting from readily available precursors.

Caption: General experimental workflow for the synthesis of substituted isoxazoles.

Reaction Mechanism

The reaction is proposed to proceed through an initial electrophilic attack of the halogen or selenium species on the alkyne, forming a vinyl cation intermediate. This is followed by an intramolecular nucleophilic attack by the oxime nitrogen, leading to a five-membered ring. Subsequent elimination of a proton and the methyl group from the oxime ether results in the formation of the aromatic isoxazole ring.

Caption: Proposed mechanism for the electrophilic cyclization.

Data Presentation: Substrate Scope and Yields

The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes exhibits a broad substrate scope, tolerating a variety of functional groups on both the R¹ and R² substituents. Iodine monochloride (ICl) has been identified as the most efficient electrophile, generally providing higher yields and shorter reaction times compared to I₂.[3][6]

Table 1: Synthesis of 4-Iodoisoxazoles using ICl

| Entry | R¹ | R² | Time (h) | Yield (%) |

| 1 | Ph | Ph | 0.5 | 95 |

| 2 | Ph | 4-MeC₆H₄ | 0.5 | 96 |

| 3 | Ph | 4-MeOC₆H₄ | 0.5 | 94 |

| 4 | Ph | 4-ClC₆H₄ | 0.5 | 93 |

| 5 | 4-MeC₆H₄ | Ph | 0.5 | 96 |

| 6 | 4-ClC₆H₄ | Ph | 0.5 | 92 |

| 7 | Ph | n-Bu | 1 | 85 |

| 8 | Ph | t-Bu | 2 | 82 |

| 9 | Ph | SiMe₃ | 1 | 88 |

| 10 | Thiophen-2-yl | Ph | 1 | 89 |

Data compiled from Larock et al.[3][6]

Table 2: Comparison of Different Electrophiles

| Entry | R¹ | R² | Electrophile | Time (h) | Yield (%) |

| 1 | Ph | Ph | ICl | 0.5 | 95 |

| 2 | Ph | Ph | I₂ | 24 | 85 |

| 3 | Ph | Ph | Br₂ | 1 | 88 |

| 4 | Ph | Ph | PhSeBr | 2 | 80 |

Data compiled from Larock et al.[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Alkyn-1-one O-methyl Oximes

To a solution of the 2-alkyn-1-one (1.0 mmol) in methanol (10 mL) is added methoxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol). The mixture is stirred at room temperature for 4-12 hours, until the starting material is consumed as monitored by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired O-methyl oxime. The Z-isomer is typically the major product and is essential for efficient cyclization.[3]

General Procedure for the Electrophilic Cyclization

To a solution of the 2-alkyn-1-one O-methyl oxime (0.5 mmol) in dichloromethane (5 mL) at room temperature is added a solution of the electrophile (e.g., 1.1 mmol of ICl in dichloromethane) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (for halogen electrophiles). The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the substituted isoxazole.[3]

Example: Synthesis of 4-Iodo-3,5-diphenylisoxazole

Following the general procedure, (Z)-1,3-diphenylprop-2-yn-1-one O-methyl oxime is treated with ICl in dichloromethane. The reaction is typically complete within 30 minutes, affording 4-iodo-3,5-diphenylisoxazole in approximately 95% yield after purification.[3]

Application in Drug Development: Synthesis of Valdecoxib

The utility of this methodology is highlighted in the efficient synthesis of Valdecoxib, a potent and selective COX-2 inhibitor. The key 4-iodoisoxazole intermediate is readily prepared via the electrophilic cyclization of the corresponding 2-alkyn-1-one O-methyl oxime. Subsequent Suzuki cross-coupling with 4-sulfamoylphenylboronic acid furnishes Valdecoxib in good yield.[6]

Caption: Synthetic route to Valdecoxib via electrophilic cyclization.

Alternative Electrophilic Cyclization Strategies

While the cyclization of 2-alkyn-1-one O-methyl oximes is a prominent method, other unsaturated oxime substrates can also undergo electrophilic cyclization to afford isoxazole derivatives. For instance, the cyclization of β,γ-unsaturated oximes can lead to the formation of isoxazolines, which can be subsequently oxidized to isoxazoles. Furthermore, the use of hypervalent iodine reagents has been shown to mediate the cyclization of aldoximes with alkenes to produce isoxazolines.[7] These alternative approaches broaden the scope of accessible isoxazole structures.

Conclusion

The synthesis of substituted isoxazoles via electrophilic cyclization, particularly of 2-alkyn-1-one O-methyl oximes, represents a highly efficient and versatile strategy for accessing this important class of heterocycles. The mild reaction conditions, broad substrate scope, and high yields make it an attractive method for both academic research and industrial applications in drug discovery and development. The ability to introduce a halogen at the 4-position provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the rapid generation of diverse isoxazole libraries for biological screening.[1][6] As the demand for novel therapeutic agents continues to grow, the development and application of such robust synthetic methodologies will remain of paramount importance.

References

- 1. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of isoxazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib [organic-chemistry.org]

- 7. Hypoiodite mediated synthesis of isoxazolines from aldoximes and alkenes using catalytic KI and Oxone as the terminal oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 4-Nitroisoxazole Derivatives: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-nitroisoxazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antibacterial and anticancer properties. A thorough understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. X-ray crystallography stands as the definitive technique for providing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, thereby offering unparalleled insights into the molecular architecture of this compound derivatives. This guide provides a comprehensive overview of the structural analysis of this important class of compounds, detailing experimental protocols and presenting key crystallographic data.

Data Presentation: Crystallographic Parameters of this compound Derivatives

The following tables summarize the key crystallographic data for selected this compound derivatives, providing a basis for comparative structural analysis.

Table 1: Crystal Data and Structure Refinement for 4-Nitro-3-phenylisoxazole and its Derivatives.

| Parameter | 4-Nitro-3-phenylisoxazole[1] | 3-(4-chlorophenyl)-4-nitroisoxazole (5p)[2] | 3-(4-bromophenyl)-4-nitroisoxazole (5q)[2] | 3-(4-iodophenyl)-4-nitroisoxazole (5r)[2] |

| CCDC No. | Not provided | 2130131 | 2130134 | 2153382 |

| Chemical Formula | C₉H₆N₂O₃ | C₉H₅ClN₂O₃ | C₉H₅BrN₂O₃ | C₉H₅IN₂O₃ |

| Formula Weight | 190.16 | 224.60 | 269.05 | 316.05 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 12.1621(7) | 12.308(3) | 12.387(3) | 12.503(3) |

| b (Å) | 5.6566(3) | 5.6482(11) | 5.6591(11) | 5.6760(11) |

| c (Å) | 12.0633(8) | 12.161(2) | 12.235(2) | 12.348(2) |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | 101.638(6) | 101.68(2) | 101.65(2) | 101.59(2) |

| γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | 812.85 | 828.6(3) | 839.4(3) | 855.4(3) |

| Z | 4 | 4 | 4 | 4 |

| Temperature (K) | 100 | 100 | 100 | 100 |

| Radiation (Å) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| Density (calc) (g/cm³) | 1.554 | 1.801 | 2.127 | 2.453 |

| R-int | 0.037 | 0.045 | 0.039 | 0.042 |

| Final R indices [I>2σ(I)] | Not provided | R₁ = 0.048, wR₂ = 0.119 | R₁ = 0.041, wR₂ = 0.103 | R₁ = 0.043, wR₂ = 0.108 |

Table 2: Selected Bond Lengths (Å) for 4-Nitro-3-phenylisoxazole.

| Bond | Length (Å)[1] |

| C3–N2 | 1.3110(15) |

| N2–O1 | 1.4283(13) |

| O1–C5 | 1.2202(15) |

Experimental Protocols

A generalized workflow for the synthesis and structural analysis of this compound derivatives is presented below. Specific details may vary depending on the target molecule.

Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

A common synthetic route involves the [3+2] cycloaddition reaction between a nitrile N-oxide and a nitroalkene.[2]

-

Preparation of the Nitrile N-oxide Precursor: Substituted benzaldehyde oximes are often used as precursors.

-

In situ Generation of Nitrile N-oxide: The oxime is treated with a suitable oxidizing agent, such as N-chlorosuccinimide (NCS), in the presence of a base like triethylamine (TEA).

-

Cycloaddition Reaction: The in situ generated nitrile N-oxide reacts with a nitroalkene, for instance, (E)-N,N-dimethyl-2-nitroethen-1-amine, in a solvent like N,N-dimethylformamide (DMF) at room temperature.

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Single Crystal X-ray Crystallography

The following protocol outlines the key steps for determining the crystal structure of a this compound derivative.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/petroleum ether).

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.

-

A series of diffraction images are recorded as the crystal is rotated.

-

-

Data Processing:

-

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Software packages are used for data integration, scaling, and absorption correction.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by full-matrix least-squares methods against the experimental diffraction data.

-

Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

-

-

Data Deposition: The final atomic coordinates and related experimental data are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesized compounds.

Caption: Experimental workflow from synthesis to crystallographic analysis.

Caption: Relationship between the parent compound and its derivatives.

References

An In-depth Technical Guide to the Thermal Stability of Nitro-substituted Isoxazoles

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. Their derivatives are foundational scaffolds in various scientific fields, from pharmaceuticals to materials science.[1] The introduction of nitro groups (-NO₂) onto the isoxazole ring dramatically alters the molecule's properties, creating compounds with high energy content. These nitro-substituted isoxazoles are of significant interest as energetic materials, finding potential applications in aerospace technologies and industrial explosives.[2]

For any application involving energetic materials, thermal stability is a paramount property. It dictates the material's safety profile, storage requirements, and operational limits. High thermal stability is a critical goal in the development of new energetic compounds to ensure they are safe to handle, store, and transport without undergoing premature decomposition.[3] This guide provides a comprehensive technical overview of the methods used to evaluate the thermal stability of nitro-substituted isoxazoles, presents key quantitative data from recent studies, and explores the structural factors that govern their thermal behavior.

Experimental Protocols for Assessing Thermal Stability

The thermal stability of nitro-substituted isoxazoles is primarily investigated using thermoanalytical techniques. The most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.

-

Principle: The instrument maintains the sample and an inert reference (often an empty pan) at the same temperature while ramping the temperature at a constant rate. Endothermic events (like melting) absorb heat, while exothermic events (like decomposition) release heat, which is recorded by the instrument.

-

Data Obtained:

-

Melting Point (Tₘ): The temperature at which the material transitions from solid to liquid.

-

Decomposition Temperature (Tₐ): The onset or peak temperature of the exothermic decomposition event. Materials with decomposition temperatures above 150 °C are often considered suitable for practical use as energetic materials.

-

-

Typical Experimental Protocol:

-

A small amount of the sample (typically 1-5 mg) is weighed and hermetically sealed in an aluminum or ceramic pan.[5][6]

-

The sample is placed in the DSC cell alongside an empty reference pan.

-

The cell is purged with an inert gas, such as dry nitrogen, at a constant flow rate (e.g., 30-50 mL/min).[5][7]

-

The temperature is increased at a constant heating rate, commonly 5, 10, or 20 °C/min.[5][6]

-

The heat flow is recorded as a function of temperature to generate a DSC thermogram.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition profile and thermal stability of materials.

-

Principle: A high-precision balance measures the sample's mass as it is heated. Mass loss indicates decomposition or volatilization.

-

Data Obtained:

-

Onset Decomposition Temperature: The temperature at which significant mass loss begins.

-

Decomposition Stages: TGA can reveal if decomposition occurs in single or multiple steps.

-

Residual Mass: The amount of material remaining at the end of the experiment.

-

-

Typical Experimental Protocol:

-

A sample (typically 2-10 mg) is placed in a tared TGA pan.[5]

-

The instrument is purged with an inert (e.g., nitrogen) or reactive (e.g., air) gas.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).[5][7]

-

The mass of the sample is recorded continuously, generating a TGA curve.

-

Kinetic Analysis

By performing DSC or TGA experiments at several different heating rates, it is possible to determine the kinetics of the decomposition reaction. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are frequently used to calculate the activation energy (Eₐ) without assuming a specific reaction model.[8][9] A higher activation energy generally corresponds to lower sensitivity and better thermal stability.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the thermal properties of a newly synthesized nitro-substituted isoxazole.

References

Methodological & Application

Asymmetric Synthesis of Chiral Compounds with Isoxazole and Pyrazole Moieties: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral compounds containing isoxazole and pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.[1][2][3][4] The precise three-dimensional arrangement of atoms in these molecules is often crucial for their therapeutic efficacy, making enantioselective synthesis a critical aspect of their development.[5][6] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these valuable chiral compounds, with a focus on modern catalytic methods that offer high levels of stereocontrol. The methodologies outlined herein are designed to be a practical resource for researchers engaged in the discovery and optimization of novel therapeutic agents.[7][8][9][10]

Application Notes

The asymmetric synthesis of molecules bearing both isoxazole and pyrazole moieties, as well as the individual chiral synthesis of each heterocycle, can be achieved through several strategic approaches. Organocatalysis and metal-catalysis are at the forefront of these methodologies, enabling the construction of complex chiral architectures with high enantioselectivity.

Organocatalytic Asymmetric Synthesis of Isoxazole-Pyrazole Hybrid Compounds

A powerful strategy for the synthesis of chiral compounds containing both isoxazole and pyrazole rings involves the organocatalytic asymmetric conjugate addition of pyrazol-5-ones to nitro-alkenylisoxazoles.[11][12] This approach leverages the nucleophilicity of pyrazol-5-ones and the electrophilicity of the extended π-system of 5-alkenyl-4-nitroisoxazoles.

Key Features:

-

High Enantioselectivity: Bifunctional organocatalysts, such as thiourea derivatives, can effectively control the stereochemical outcome of the reaction, leading to high enantiomeric excesses (ee).[11][12]

-

Mild Reaction Conditions: These reactions are typically carried out under mild conditions, which enhances functional group tolerance.

-

Operational Simplicity: The one-pot nature of some of these protocols simplifies the synthetic procedure.[11][12]

A notable example is the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, catalyzed by a bifunctional thiourea catalyst. This reaction proceeds with good yields and high enantioselectivities, providing a direct route to chiral molecules bearing both heterocycles.[11][12]

Another effective method is the Michael addition of 1,3-dicarbonyl compounds to pyrazolyl nitroalkenes, which, after subsequent transformations, can yield chiral bis-heterocyclic frameworks containing both pyrazole and isoxazole moieties.[13]

Asymmetric Synthesis of Chiral Pyrazole Derivatives

The asymmetric synthesis of chiral pyrazoles often utilizes pyrazolin-5-ones as versatile building blocks.[14][15] Key strategies include:

-

Michael Addition: The organocatalyzed Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, catalyzed by cinchona alkaloid-derived primary amines, affords chiral pyrazole derivatives with high yields and enantioselectivities.[15] This aza-Michael addition can also be catalyzed by quinine derivatives to yield β-(3-hydroxypyrazol-1-yl) ketones.[14]

-

[3+2] Cycloaddition: Asymmetric [3+2] cycloaddition reactions provide a powerful tool for the construction of chiral pyrazoline and pyrazole scaffolds.

-

Phase-Transfer Catalysis: Cinchona-based phase-transfer catalysts can be employed in the asymmetric aza-Michael reaction of pyrazoles with α,β-unsaturated ketones to produce chiral N-substituted pyrazoles in good yields and with excellent enantioselectivities.[16]

Asymmetric Synthesis of Chiral Isoxazole Derivatives

The enantioselective synthesis of isoxazoles can be achieved through several methods, including:

-

[3+2] Cycloaddition Reactions: The asymmetric [3+2] cycloaddition of nitrile oxides with alkenes is a fundamental approach to chiral isoxazolines, which can be subsequently oxidized to isoxazoles. Chiral catalysts, such as those based on copper or rhodium complexes, can induce high levels of enantioselectivity.[17][18]

-

Domino Reactions: A highly efficient squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition of isatylidenyl-isoxazoles and ketimines has been developed to produce complex dispirooxindoles containing an isoxazole moiety with excellent diastereoselectivity and enantioselectivity.[17]

Data Presentation

Table 1: Organocatalytic Asymmetric 1,6-Addition of Pyrazol-5-ones to 3-Methyl-4-nitro-5-alkenylisoxazoles[11][12]

| Entry | Pyrazol-5-one (R¹) | Alkenylisoxazole (R²) | Catalyst | Yield (%) | ee (%) |

| 1 | Phenyl | Phenyl | Thiourea I | 90 | 92 |

| 2 | 4-Chlorophenyl | Phenyl | Thiourea I | 85 | 94 |

| 3 | 4-Methylphenyl | Phenyl | Thiourea I | 88 | 91 |

| 4 | Phenyl | 4-Chlorophenyl | Thiourea I | 82 | 89 |

| 5 | Phenyl | 4-Methoxyphenyl | Thiourea I | 86 | 83 |

| 6 | Phenyl | 2-Thienyl | Thiourea I | 72 | 85 |

Table 2: Asymmetric Michael Addition for the Synthesis of Chiral Bis-heterocyclic Frameworks[13]

| Entry | 1,3-Dicarbonyl Compound | Pyrazolyl Nitroalkene (R) | Catalyst | Yield (%) | ee (%) |

| 1 | Acetylacetone | Phenyl | Squaramide II | 87 | 97 |

| 2 | Dibenzoylmethane | Phenyl | Squaramide II | 82 | 95 |

| 3 | Ethyl acetoacetate | 4-Chlorophenyl | Squaramide II | 85 | 96 |

| 4 | Acetylacetone | 4-Methylphenyl | Squaramide II | 80 | 92 |

| 5 | Dimedone | Phenyl | Squaramide II | 75 | 88 |

Table 3: Asymmetric Michael Addition of Pyrazolin-5-ones to α,β-Unsaturated Ketones[15]

| Entry | Pyrazolin-5-one (R¹) | α,β-Unsaturated Ketone (R², R³) | Catalyst | Yield (%) | ee (%) |

| 1 | Phenyl | Phenyl, Methyl | Cinchona Primary Amine | 97 | 98.5 |

| 2 | 4-Chlorophenyl | Phenyl, Methyl | Cinchona Primary Amine | 95 | 97 |

| 3 | Phenyl | 4-Chlorophenyl, Methyl | Cinchona Primary Amine | 92 | 96 |

| 4 | Phenyl | Phenyl, Ethyl | Cinchona Primary Amine | 90 | 95 |

| 5 | 4-Methylphenyl | Phenyl, Methyl | Cinchona Primary Amine | 96 | 98 |

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Asymmetric 1,6-Addition of Pyrazol-5-ones to 3-Methyl-4-nitro-5-alkenylisoxazoles[11][12]

Materials:

-

3-Methyl-4-nitro-5-alkenylisoxazole (1.0 equiv)

-

Pyrazol-5-one (1.2 equiv)

-

Bifunctional thiourea catalyst (e.g., Takemoto's catalyst) (10 mol%)

-

Toluene (or other suitable solvent)

-

Acetyl chloride (AcCl) (2.0 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Dichloromethane (DCM)

Procedure:

-

To a dried reaction vial, add the 3-methyl-4-nitro-5-alkenylisoxazole (0.2 mmol), pyrazol-5-one (0.24 mmol), and the bifunctional thiourea catalyst (0.02 mmol).

-

Add toluene (2.0 mL) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the 1,6-addition (typically 12-24 hours), cool the reaction mixture to 0 °C.

-

Add triethylamine (0.6 mmol) followed by the dropwise addition of acetyl chloride (0.4 mmol) in dichloromethane (1.0 mL).

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral compound.

-

Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Protocol 2: General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Pyrazolyl Nitroalkenes[13]

Materials:

-

Pyrazolyl nitroalkene (1.0 equiv)

-

1,3-Dicarbonyl compound (1.5 equiv)

-

Chiral squaramide catalyst (5 mol%)

-

Dichloromethane (DCM)

Procedure:

-

To a reaction tube, add the pyrazolyl nitroalkene (0.1 mmol), the 1,3-dicarbonyl compound (0.15 mmol), and the chiral squaramide catalyst (0.005 mmol).

-

Add dichloromethane (1.0 mL) and stir the mixture at the specified temperature (e.g., room temperature or 0 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture directly under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the Michael adduct.

-

The resulting nitroalkane can be further transformed into an isoxazole moiety through a Nef reaction followed by cyclization with hydroxylamine.

-

Analyze the enantiomeric excess of the final product by chiral HPLC.

Protocol 3: General Procedure for the Asymmetric Michael Addition of Pyrazolin-5-ones to α,β-Unsaturated Ketones[15]

Materials:

-

Pyrazolin-5-one (1.0 equiv)

-

α,β-Unsaturated ketone (1.5 equiv)

-

Cinchona alkaloid-derived primary amine catalyst (10 mol%)

-

Brønsted acid co-catalyst (e.g., benzoic acid) (10 mol%)

-

Chloroform (CHCl₃)

-

Acetic anhydride (Ac₂O) (2.0 equiv)

-

DABCO (1,4-diazabicyclo[2.2.2]octane) (1.2 equiv)

Procedure:

-

In a vial, dissolve the pyrazolin-5-one (0.2 mmol), α,β-unsaturated ketone (0.3 mmol), cinchona primary amine catalyst (0.02 mmol), and benzoic acid (0.02 mmol) in chloroform (2.0 mL).

-

Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 4-12 hours).

-